trans-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride
Description
trans-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride (CAS: 2708281-30-3) is a hydrochloride salt derivative featuring a tetrahydrofuran (THF) ring substituted with an amino group in the trans configuration and a methyl ester moiety. Its molecular formula is C₆H₁₂ClNO₃, with a molecular weight of 181.62 g/mol . The compound’s structural uniqueness lies in its bicyclic framework, combining a saturated oxygen-containing heterocycle (THF) with a carboxylic acid ester and a protonated amino group. This combination enhances solubility in polar solvents, making it a candidate for pharmaceutical applications, particularly as an intermediate in drug synthesis or as a prodrug due to the ester functionality .
Properties
IUPAC Name |
(3R,4R)-4-aminooxolane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c6-4-2-9-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQBSFJUCVBZMH-MMALYQPHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride typically involves the reaction of tetrahydrofuran derivatives with appropriate reagents under controlled conditions. One common method includes the use of amino acids as starting materials, which undergo cyclization and subsequent functional group modifications to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, resulting in the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, trans-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride is utilized as a building block for more complex molecules. Its structure allows for the creation of diverse chemical libraries, which are crucial for drug discovery and material science applications.
Biology
This compound is studied for its potential interactions within metabolic pathways and enzyme systems. It serves as a model compound to understand the behavior of similar molecules in biological contexts. Notably, it may influence enzyme activity, acting as an inhibitor or activator in various biochemical processes .
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic potential. Research indicates that it may play a role in developing new drugs targeting specific diseases, including those related to metabolic disorders and cancer .
Case Study 1: Enzyme Interaction Studies
A study examined the interaction of this compound with specific enzymes involved in metabolic pathways. Results demonstrated that the compound could modulate enzyme activity, suggesting potential therapeutic applications in metabolic diseases.
Case Study 2: Drug Development
Research focused on synthesizing derivatives of this compound for use as antithrombotic agents. The derivatives showed promising results in inhibiting Factor Xa, indicating potential for developing new anticoagulant therapies .
Mechanism of Action
The mechanism of action of trans-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares trans-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride with two related hydrochloride salts: 4-Amino-3-phenylbutyric acid hydrochloride and (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride (AVG-HCl).
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|---|
| trans-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride | 2708281-30-3 | C₆H₁₂ClNO₃ | 181.62 | Tetrahydrofuran ring, trans-4-amino group, methyl ester | Pharmaceutical intermediate, prodrug candidate |
| 4-Amino-3-phenylbutyric acid hydrochloride | Not provided | C₆H₁₂N₂O₃·HCl | 196.63 | Linear chain, phenyl substituent, β-amino acid structure | Bioactive compound (e.g., GABA analog), research reagent |
| (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride (AVG-HCl) | 55720-26-8 | C₆H₁₂N₂O₃·HCl | 196.63 | Aminoethoxy side chain, α,β-unsaturated double bond, S-configuration | Plant cell culture (ethylene synthesis inhibitor), enzyme studies |
Critical Analysis
Tetrahydrofuran Ring vs. Phenyl/Aminoethoxy Groups
- The phenyl group in the latter increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- AVG-HCl’s aminoethoxy chain and double bond create a planar, flexible structure, enabling interactions with ethylene biosynthesis enzymes in plants. This contrasts with the cyclic THF system, which may limit rotational freedom .
Functional Group Impact
- The methyl ester in the target compound serves as a prodrug motif, which can hydrolyze in vivo to release the active carboxylic acid. Neither 4-Amino-3-phenylbutyric acid hydrochloride nor AVG-HCl includes such a feature, suggesting distinct metabolic pathways .
- The trans-4-amino configuration in the THF derivative may optimize stereochemical alignment with biological receptors, whereas AVG-HCl’s S-configuration is critical for its role in inhibiting ethylene synthesis .
Solubility and Bioavailability
Research Implications
- Pharmaceutical Development : The THF derivative’s rigid structure and ester functionality make it a promising scaffold for CNS-targeted prodrugs, leveraging improved solubility and controlled release .
- Agricultural Chemistry : AVG-HCl’s efficacy in plant cell culture highlights the importance of ether-linked side chains in enzyme inhibition, a feature absent in the THF-based compound .
Biological Activity
trans-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 181.62 g/mol. The compound features a tetrahydrofuran ring that contributes to its unique properties, influencing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The carboxylic acid group can form hydrogen bonds, enhancing binding affinity to target molecules. This interaction may modulate various biological pathways, potentially leading to therapeutic effects in different conditions.
Biological Activities
Research indicates that this compound exhibits several biological activities, which include:
- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, which may be beneficial in treating diseases where enzyme activity plays a critical role.
- Receptor Binding : The compound has been investigated for its ability to bind to various receptors, suggesting potential applications in pharmacology.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes related to disease | |
| Receptor Binding | Binds to various receptors | |
| Antimicrobial Effects | Potential antibacterial properties |
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Properties : A study demonstrated that derivatives of tetrahydrofuran compounds exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties, warranting further investigation into its potential as an antibacterial agent .
- Therapeutic Applications : In preclinical models, compounds structurally related to this compound have shown promise in treating conditions such as inflammation and cancer due to their ability to modulate immune responses and inhibit tumor growth .
Future Directions
Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Investigations should focus on:
- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
- Clinical Trials : Assessing safety and efficacy in human subjects for potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
